molecular formula C15H16ClN3OS B2863680 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 392252-85-6

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No. B2863680
CAS RN: 392252-85-6
M. Wt: 321.82
InChI Key: GNJZAGHFHBVLFZ-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 is a selective, orally active inhibitor of the GABAAα5 receptor, which is a subtype of the gamma-aminobutyric acid (GABA) receptor. The GABAAα5 receptor is predominantly expressed in the hippocampus, a region of the brain that plays a crucial role in learning and memory. Therefore, TAK-915 has been investigated for its potential to enhance cognitive function and memory.

Scientific Research Applications

Corrosion Inhibition

Research has investigated the effectiveness of quinoxaline derivatives, which share structural similarities with the specified compound, as corrosion inhibitors for mild steel in acidic environments. These studies highlight the potential of such compounds in protecting metals against corrosion, potentially due to their ability to form a protective layer on the metal surface (Saraswat & Yadav, 2020).

Structural Characterization

Another study focused on the synthesis and structural characterization of isostructural compounds, including a detailed analysis of their crystal structures. This research underscores the importance of understanding the molecular and crystal structure for the development of new materials with potential applications in various technological fields (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anticancer and Antimicrobial Activities

Several studies have synthesized and evaluated the biological activities of compounds structurally related to "N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide." These compounds have shown promising anticancer and antimicrobial activities, indicating their potential as therapeutic agents. For instance, novel pyrazoline derivatives have been tested for their cytotoxic effects on various cancer cell lines, demonstrating significant anticancer potential (Karabacak et al., 2015). Similarly, new pyrazole derivatives have exhibited both antimicrobial and anticancer activities, further highlighting the versatility of these compounds in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-9(2)15(20)17-14-12-7-21-8-13(12)18-19(14)11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZAGHFHBVLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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